

In Vivo Application of CuATSM for Neurodegenerative Diseases: Application Notes and Protocols

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Compound of Interest		
Compound Name:	CuATSM	
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Introduction

Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (**CuATSM**) is a lipophilic, blood-brain barrier-permeable copper complex that has emerged as a promising therapeutic candidate for several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD).[1][2] Its therapeutic potential stems from its ability to deliver copper to copper-deficient enzymes, modulate neuroinflammation, and inhibit ferroptosis.[1][3] This document provides a comprehensive overview of the in vivo application of **CuATSM**, summarizing key quantitative data from preclinical studies and offering detailed protocols for its administration and the assessment of its efficacy in animal models.

Proposed Mechanisms of Action

The therapeutic effects of **CuATSM** in neurodegenerative diseases are believed to be multifactorial:

 Copper Delivery to Copper-Dependent Enzymes: In familial ALS cases linked to mutations in superoxide dismutase 1 (SOD1), CuATSM has been shown to deliver copper to the misfolded SOD1 protein. This helps to stabilize the enzyme and may reduce its toxic



properties.[4][5] A key molecule in this process is the copper chaperone for SOD (CCS), which facilitates the transfer of copper from **CuATSM** to SOD1.[4]

- Reduction of Oxidative Stress: CuATSM has been demonstrated to scavenge peroxynitrite, a
 potent oxidant that contributes to neuronal damage in neurodegenerative diseases.[6][7] By
 reducing nitrosative stress, CuATSM helps protect neurons from oxidative damage.
- Inhibition of Ferroptosis: Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation.[3] CuATSM has been shown to inhibit ferroptosis, which may be a key mechanism of its neuroprotective effects in both ALS and PD.[3][8]
- Modulation of Neuroinflammation: The compound has been observed to decrease markers of astro- and microgliosis, suggesting it can attenuate the neuroinflammatory processes that contribute to disease progression.[2][9]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vivo studies of **CuATSM** in animal models of ALS and PD.

Table 1: Effects of CuATSM in Animal Models of Amyotrophic Lateral Sclerosis (ALS)



Animal Model	Administration Route & Dose	Treatment Start	Key Findings	Reference(s)
SOD1-G37R Mice	Oral Gavage (up to 30 mg/kg/day)	Pre-symptom onset	Dose-dependent improvement in survival.	[1]
SOD1-G93A Mice	Oral Gavage (30 mg/kg/day)	50 days of age	Statistically significant 7-day delay in disease progression.	[10]
SOD1-G93A Mice	Transdermal (100 mg/kg/dose, twice daily)	5 or 50 days of age	Extended survival.	[6]
SOD1-G93A x CCS Mice	Transdermal (30 mg/kg, twice daily)	Continuous from birth	Extended survival by an average of 18 months.	[6]
Neurotoxin- induced motor neuron loss model	Not specified	Not specified	Prevented extensive motor neuron degeneration and microglia activation.	[9]

Table 2: Effects of CuATSM in Animal Models of Parkinson's Disease (PD)



Animal Model	Administration Route & Dose	Key Findings	Reference(s)
MPTP-lesioned Mice	Not specified (15 and 30 mg/kg)	43% and 61% increase in SNpc neurons, respectively, compared to vehicle-treated mice.	[11]
6-OHDA-lesioned Mice	Not specified	Neuroprotective effects observed.	[11]
SOCK Mice (elevated SOD1, decreased copper)	Not specified	Alleviated severe motor function problems and prevented the death of dopaminergic neurons.	[12]

Experimental Protocols

Protocol 1: Preparation and Administration of CuATSM for Oral Gavage

Materials:

- CuATSM powder
- Sweet Suspension Vehicle (SSV): 0.5% (w/v) sodium carboxymethylcellulose, 0.5% (v/v)
 Tween 80 in sterile water
- Mortar and pestle or homogenizer
- Stir plate and stir bar
- Gavage needles (18-20 gauge for adult mice)
- Animal scale



Procedure:

- Dose Calculation: Calculate the required amount of **CuATSM** based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.[1]
- Vehicle Preparation: Prepare the SSV by dissolving the components in sterile water.
- Suspension Preparation: a. Weigh the calculated amount of CuATSM powder. b. Create a
 paste by adding a small amount of SSV to the CuATSM powder and grinding with a mortar
 and pestle or using a homogenizer.[1] c. Gradually add the remaining SSV while
 continuously stirring to form a homogenous suspension.[1] d. Prepare the suspension fresh
 daily.[13]
- Administration: a. Weigh each mouse to determine the correct volume of suspension to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[13] b. Gently restrain the mouse and ensure it can breathe normally.[1] c. Insert the gavage needle into the esophagus and slowly administer the calculated volume of the CuATSM suspension. [1][13] d. Gently remove the gavage needle.[1] e. Monitor the animal for any signs of distress post-administration.[1]

Protocol 2: Preparation and Administration of CuATSM for Transdermal Application

Materials:

- CuATSM powder
- Dry, pharmaceutical-grade dimethyl sulfoxide (DMSO)
- Sonicator (optional)
- Pipette
- Animal scale

Procedure:



- Dose Calculation: Calculate the required volume of the CuATSM in DMSO solution based on the desired dose (e.g., 100 mg/kg).[1]
- Solution Preparation: a. Dissolve **CuATSM** in DMSO to the desired concentration (e.g., 15 μ g/ μ L). Sonication may be required to fully dissolve the compound.[13] b. Prepare the solution fresh before use.[13]
- Administration: a. Weigh each mouse to calculate the required dose.[13] b. Using a pipette, apply the CuATSM solution directly to the skin on the back of the mouse's neck. For larger doses, apply the solution in multiple streaks along the back to maximize the surface area for absorption.[13] c. Administer an equivalent volume of DMSO to control animals.[13]

Protocol 3: Assessment of Motor Function - Rotarod Test

Materials:

Rotarod apparatus for mice

Procedure:

- Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
- Training: Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days before the first trial.
- Testing: a. Place the mouse on the rotating rod. b. The rod is programmed to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes). c. Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and rotating with it for two consecutive revolutions. d. Perform multiple trials (e.g., 3 trials) with a rest period (e.g., 15-30 minutes) between each trial. e. The average latency to fall across the trials is used as the measure of motor coordination and balance.

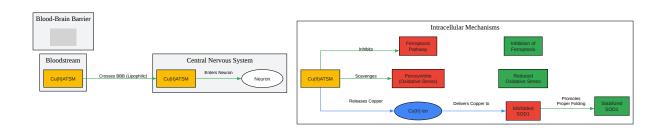
Protocol 4: Survival Analysis

Procedure:



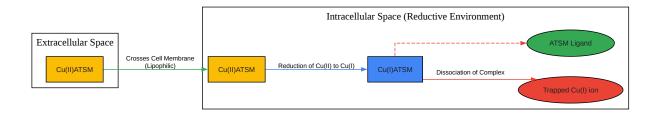
- Daily Monitoring: Monitor the mice daily for signs of disease progression and overall health.
- Endpoint Definition: The primary endpoint is typically defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.[14]
- Euthanasia: Once a mouse reaches the defined endpoint, it is humanely euthanized.
- Data Analysis: Survival is calculated from the date of birth to the date of euthanasia. Kaplan-Meier survival curves are generated to compare the survival rates between treatment and control groups.

Visualizations









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